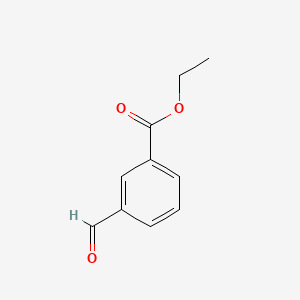

Ethyl 3-formylbenzoate

Beschreibung

Significance of Ethyl 3-Formylbenzoate as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. fishersci.se The presence of both an aldehyde and an ester group allows for a variety of chemical transformations. The aldehyde group can undergo reactions such as nucleophilic addition, condensation, and oxidation, while the ester group can be hydrolyzed or converted into other functional groups. This dual reactivity makes it a valuable precursor for creating molecules with specific and complex structures.

The strategic placement of the formyl and ethoxycarbonyl groups at the meta position on the benzene (B151609) ring influences the regioselectivity of further reactions, providing a level of control in the synthesis of substituted aromatic compounds. masterorganicchemistry.com This is particularly important in the design of drug molecules where precise spatial arrangement of functional groups is critical for biological activity.

Historical Context of Benzoate (B1203000) and Aldehyde Functional Group Chemistry in Research

The chemistry of benzoates and aldehydes has a rich history, forming a cornerstone of modern organic chemistry. Benzoic acid, the parent compound of benzoates, has been known since the 16th century and was first isolated from gum benzoin (B196080). acs.org Its industrial synthesis began with the hydrolysis of benzotrichloride, but this method has been largely replaced by the cleaner air oxidation of toluene (B28343). wikipedia.org The study of benzoic acid and its derivatives, including esters like ethyl benzoate, has been fundamental to understanding aromatic chemistry.

Benzaldehyde (B42025), the simplest aromatic aldehyde, was first isolated in 1803. wikipedia.orgbritannica.com The groundbreaking work on benzaldehyde in the 1830s by Justus von Liebig and Friedrich Wöhler contributed significantly to the development of structural theory in organic chemistry. britannica.com The reactions of aldehydes, such as the Cannizzaro reaction and the benzoin condensation, are classic transformations that are still widely taught and utilized. wikipedia.orgbritannica.com The development of reactions involving both benzoate and aldehyde functionalities has paved the way for the synthesis of complex molecules like this compound.

Current Research Trends and Challenges in the Synthesis and Application of Aromatic Aldehyde-Esters

The synthesis and application of aromatic aldehyde-esters, including this compound, continue to be an active area of research. Current trends focus on developing more efficient, selective, and environmentally friendly synthetic methods.

One of the primary challenges lies in the selective transformation of one functional group in the presence of the other. For instance, selectively reducing the aldehyde without affecting the ester, or vice versa, requires careful selection of reagents and reaction conditions. Researchers are exploring various catalytic systems, including those based on transition metals, to achieve high chemoselectivity. wikipedia.org

Another area of focus is the development of one-pot reactions where multiple synthetic steps are combined, reducing waste and improving efficiency. azom.com For example, recent research has demonstrated the transformation of aromatic ketones into aromatic esters in a one-pot process, which could have implications for the synthesis of aldehyde-esters as well. azom.comsciencedaily.com

The application of aromatic aldehyde-esters as precursors for bioactive molecules and functional materials is also a major driver of research. For instance, derivatives of similar compounds like methyl-2-formylbenzoate are being investigated for their potential pharmacological activities. researchgate.net The unique structural features of these compounds make them valuable scaffolds in drug discovery and materials science. smolecule.com However, challenges remain in scaling up these syntheses for industrial production and in fully exploring the biological potential of the resulting compounds. researchgate.net

Recent advancements have also focused on decarbonylative transformations of aromatic esters, where the carbonyl group acts as a leaving group, opening up new pathways for creating complex molecules. acs.org Furthermore, the development of novel catalytic systems continues to expand the utility of aromatic aldehydes and esters in cross-coupling reactions. rsc.org

The table below provides a summary of key properties of this compound.

| Property | Value |

| Molecular Formula | C10H10O3 |

| Molecular Weight | 178.187 g/mol fishersci.se |

| CAS Number | 33745-47-0 fishersci.se |

| IUPAC Name | This compound nih.gov |

| Synonyms | 3-Formyl-Benzoic Acid Ethyl Ester, 3-Ethoxycarbonylbenzaldehyde, 3-carbethoxybenzaldehyde nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYGRRSTJVFZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454603 | |

| Record name | Ethyl 3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33745-47-0 | |

| Record name | Ethyl 3-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Formylbenzoate and Analogues

Established Synthetic Pathways

Several classical methodologies have been successfully employed for the synthesis of ethyl 3-formylbenzoate and its structural analogues. These pathways often rely on fundamental reactions in organic chemistry.

Formylation of Halogenated Benzoic Acid Derivatives

The direct introduction of a formyl group onto a pre-existing benzene (B151609) ring is a common strategy. Formylation reactions like the Vilsmeier-Haack and Gattermann reactions are established methods for this purpose, typically proceeding via electrophilic aromatic substitution. chemistrysteps.comorganic-chemistry.orgnrochemistry.comunacademy.com

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chem-station.commychemblog.com This reagent is a relatively weak electrophile, meaning the reaction is most efficient on electron-rich aromatic compounds. chemistrysteps.comnrochemistry.com For a substrate like ethyl 3-bromobenzoate, the presence of the deactivating ester and bromo- groups makes this reaction challenging. However, it remains a potential pathway for the formylation of more activated halogenated benzoic acid derivatives. The general mechanism involves the attack of the aromatic ring on the Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt to yield the aldehyde. chem-station.com

The Gattermann reaction and its variant, the Gattermann-Koch reaction , are alternative methods for formylating aromatic rings. organicmystery.comwikipedia.orgbyjus.com The Gattermann reaction uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. unacademy.com A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂). thermofisher.cn The Gattermann-Koch reaction employs carbon monoxide (CO) and HCl under pressure with a catalyst system, often aluminum chloride and cuprous chloride. byjus.comwikipedia.org These methods are generally not applicable to strongly deactivated systems, limiting their direct use on substrates like ethyl 3-halobenzoates. byjus.com

| Reaction Name | Formylating Agent | Typical Catalyst | Substrate Applicability |

| Vilsmeier-Haack | DMF/POCl₃ | None (reagent formed in situ) | Electron-rich arenes nrochemistry.com |

| Gattermann | HCN/HCl | Lewis Acid (e.g., AlCl₃) unacademy.com | Phenols, phenolic ethers, heterocycles thermofisher.cn |

| Gattermann-Koch | CO/HCl | AlCl₃/CuCl byjus.com | Alkylbenzenes thermofisher.cn |

Friedel-Crafts Acylation Approaches

Friedel-Crafts reactions represent a cornerstone of C-C bond formation on aromatic rings. wikipedia.org While the classic Friedel-Crafts acylation typically installs a keto-group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, specific variations can be used to introduce a formyl group. organicmystery.comnih.govrsc.org

The Gattermann-Koch reaction , as mentioned previously, can be considered a variant of Friedel-Crafts acylation where formyl chloride is generated in situ from carbon monoxide and HCl. thermofisher.cnwikipedia.org It directly attaches a formyl group to an aromatic ring. byjus.com However, its application is generally restricted to benzene and activated derivatives like alkylbenzenes, making it unsuitable for the direct formylation of ethyl benzoate (B1203000) due to the deactivating nature of the ester group. byjus.comthermofisher.cn

A multistep approach involving Friedel-Crafts acylation can also be envisioned. For instance, an acyl group larger than formyl could be introduced onto the ethyl benzoate ring, followed by subsequent oxidative cleavage to yield the desired aldehyde. Another strategy involves the Friedel-Crafts acylation of a precursor like toluene (B28343), followed by oxidation of the methyl group and esterification to introduce the necessary functionalities. For example, one synthetic route for an analogue involves the Friedel-Crafts acylation of toluene with ethyl chloroformate, followed by oxidation to introduce the formyl group. evitachem.com

| Method | Description | Advantages | Limitations |

| Gattermann-Koch | Direct formylation using CO/HCl and a Lewis acid catalyst. byjus.com | Direct, one-step formylation. | Limited to activated substrates; not suitable for phenols/ethers. byjus.com |

| Multi-step Acylation | Involves acylation with a larger acyl group, followed by modification. | More versatile substrate scope. | Requires multiple synthetic steps. |

Esterification of Formylbenzoic Acids

One of the most direct and widely used methods for preparing this compound is the esterification of 3-formylbenzoic acid. This reaction, often catalyzed by a strong acid, directly combines the carboxylic acid with ethanol (B145695) to form the corresponding ethyl ester and water. quora.com

The Fischer esterification is a common example of this approach. The reaction typically involves refluxing the carboxylic acid in an excess of the alcohol (ethanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The excess alcohol helps to shift the equilibrium towards the product side. quora.com After the reaction is complete, the excess alcohol is removed, and the crude ester is purified, often by distillation. quora.com This method is a reliable and straightforward pathway to this compound, provided the starting 3-formylbenzoic acid is readily available. A similar procedure is used for the synthesis of related compounds, such as the esterification of 4-formyl-3-methylbenzoic acid with ethanol using sulfuric acid as a catalyst under reflux conditions. evitachem.com

| Starting Material | Reagents | Catalyst | Key Conditions | Product |

| 3-Formylbenzoic Acid | Ethanol | H₂SO₄ (catalytic) | Reflux quora.com | This compound |

| 4-Formyl-3-methylbenzoic Acid | Ethanol | H₂SO₄ (catalytic) | Reflux evitachem.com | Ethyl 4-formyl-3-methylbenzoate |

Conversion of Bromomethylbenzoate (B8371685) Intermediates

An alternative synthetic route involves the transformation of a benzylic halide, such as a bromomethyl group, into an aldehyde. This approach is particularly useful when the corresponding bromomethylbenzoate intermediate is accessible. For the synthesis of this compound, the starting material would be ethyl 3-(bromomethyl)benzoate.

The Sommelet reaction is a classic method for converting a benzyl (B1604629) halide into an aldehyde. wikipedia.org The reaction proceeds by treating the benzyl halide with hexamine (hexamethylenetetramine) to form a quaternary ammonium (B1175870) salt. This salt is then hydrolyzed, typically with water or aqueous acid, to yield the corresponding aldehyde. wikipedia.org This method is effective for producing aromatic aldehydes from their benzylic halide precursors.

Other oxidation methods can also be employed to convert the benzylic halide or the corresponding alcohol to the aldehyde. A related synthesis involves the reaction of ethyl 4-bromo-3-(bromomethyl)benzoate with sodium ethoxide, which results in nucleophilic substitution at the benzylic position rather than oxidation. chemicalbook.com This highlights the reactivity of the benzylic bromide, which can be exploited for various transformations.

| Reaction | Reagents | Intermediate | Product |

| Sommelet Reaction | 1. Hexamine2. H₂O | Quaternary ammonium salt wikipedia.org | Aldehyde |

Advanced and Emerging Synthetic Strategies

Modern organic synthesis focuses on developing more efficient, selective, and environmentally benign methodologies. These advanced strategies often provide superior control and access to complex molecules.

Flow chemistry has emerged as a powerful technology for organic synthesis, offering benefits such as precise control over reaction parameters (temperature, pressure, mixing), enhanced safety, and scalability. rsc.orgacs.org Aldol (B89426) and Claisen-type condensation reactions, which are often exothermic and require strict temperature control for selectivity, are well-suited for flow processing. beilstein-journals.orgbeilstein-journals.orgnih.gov Continuous-flow systems can improve yields and reduce byproducts compared to traditional batch methods. This technology could be applied to several steps in the synthesis of this compound and its analogues, particularly in condensation and esterification reactions, to improve efficiency and consistency.

Another innovative approach involves the synergistic use of multiple catalytic systems to achieve novel transformations. A recently developed method for preparing aromatic aldehydes utilizes a triple catalysis system involving enamine catalysis, photoredox catalysis, and cobalt catalysis. nih.gov This "desaturative" strategy starts from saturated cyclohexanecarbaldehyde precursors, which can be readily prepared via Diels-Alder reactions. The triple catalytic cycle then converts these saturated rings into the final aromatic aldehydes. This approach offers a mechanistically distinct alternative to classical electrophilic aromatic substitution and allows for the construction of highly substituted aromatic aldehydes that may be difficult to access through traditional routes. nih.gov

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. beilstein-journals.orgnih.gov This approach is valued for its high atom economy and reduction of waste, aligning with the principles of green chemistry. beilstein-journals.org While direct MCR synthesis of this compound itself is not commonly documented, its analogues and derivatives are frequently assembled using this strategy, often employing a formyl-substituted benzoic acid or its ester as a key component.

For instance, formylbenzoic acids are utilized in catalyst-free, one-pot, three-component reactions to produce complex heterocyclic structures like isoindolinones. beilstein-journals.org A notable example is the reaction between a formylbenzoic acid, a primary amine, and a secondary phosphine (B1218219) oxide, which proceeds under mild conditions to yield 3-oxoisoindolin-1-ylphosphine oxides.

Table 1: Examples of Multicomponent Reactions for Analogues

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

|---|---|---|---|---|

| 2-Formylbenzoic acid | Primary Amine | Secondary Phosphine Oxide | Isoindolinone Phosphine Oxide | beilstein-journals.org |

| Aldehyde | Amidine | Isocyanide | Heterobicyclic Imidazole | beilstein-journals.org |

| Aldehyde | Alkyl Acrylate (B77674) | Dialkyl Malonate | Functionalized Ester | nih.gov |

These reactions highlight the utility of aromatic aldehydes like this compound as building blocks in MCRs for the rapid construction of molecular complexity. The Groebke–Blackburn–Bienaymé (GBB) reaction, for example, uses an aldehyde, an amidine, and an isocyanide to create biologically relevant heterocycles. beilstein-journals.org

Oxidative Cleavage Methods for Carbonyl Generation

The formyl group (carbonyl group) of this compound can be generated through the oxidative cleavage of a larger precursor molecule. This typically involves the breaking of a carbon-carbon double bond (C=C). While this method is a fundamental tool in organic synthesis, its application to produce this compound specifically would depend on the availability of a suitable unsaturated precursor.

The most common method for this transformation is ozonolysis, although it can be hazardous on a large scale. nih.gov Modern alternatives often utilize metal catalysts or visible-light photoredox catalysis to achieve the cleavage under milder conditions. organic-chemistry.orgacs.org For example, ruthenium complexes can catalyze the selective oxidation of C=C bonds to aldehydes. organic-chemistry.org Another approach involves the in situ generation of singlet molecular oxygen from monoacetylated bishydroperoxides, which then cleaves the alkene to yield carbonyl compounds. organic-chemistry.org

A general scheme for this process can be represented as:

Step 1: Start with a precursor molecule containing an ethyl benzoate core and a vinyl or other unsaturated group at the 3-position.

Step 2: Treat this precursor with an oxidizing agent system (e.g., O3 followed by a reducing agent, or a catalytic system like RuCl3/NaIO4).

Step 3: The C=C bond is cleaved, and one of the resulting fragments is the desired aldehyde, this compound.

This strategy is particularly useful when stereochemistry or the presence of other sensitive functional groups makes direct formylation challenging. The choice of oxidant is crucial for achieving high selectivity and yield. acs.org

Selective Functionalization of Precursors

A highly practical and common route to this compound involves the selective functionalization of a readily available precursor. The most direct precursor is ethyl 3-methylbenzoate (B1238549) (ethyl m-toluate). The synthesis then becomes a challenge of selectively oxidizing the benzylic methyl group to an aldehyde without over-oxidation to a carboxylic acid or affecting the ester group.

This transformation mirrors the industrial oxidation of toluene to benzaldehyde (B42025). acs.orgfigshare.comnih.govmdpi.com Various catalytic systems have been developed for this purpose, many of which are adaptable for the synthesis of this compound.

Table 2: Catalytic Systems for Selective Toluene Oxidation to Benzaldehyde

| Catalyst System | Oxidant | Key Features | Reference(s) |

|---|---|---|---|

| PPA-CuFeOx/Al2O3 | Air | Mild conditions (1 MPa), >99% selectivity | acs.orgfigshare.com |

| MnMoO4 Nanomaterials | H2O2 | Chlorine-free, good conversion rates | nih.gov |

| CuxZnyO Mixed Metal Oxides | Air/O2 | High selectivity (>99%) at 250 °C | mdpi.com |

| V-based catalyst | H2O2 / O2 | Biphasic system, avoids organic solvents | uniroma1.it |

These methods often employ transition metal catalysts and can be tuned to favor aldehyde production. For instance, using air as the oxidant over a copper-iron oxide catalyst provides a green and highly selective route. acs.orgfigshare.com The key is to control the reaction conditions (temperature, pressure, catalyst) to stop the oxidation at the aldehyde stage.

Organometallic Reagent-Mediated Syntheses

Organometallic reagents provide a powerful and versatile method for introducing the formyl group onto the aromatic ring. This approach typically starts with an ethyl benzoate derivative that has a halogen (like bromine) at the 3-position, such as ethyl 3-bromobenzoate.

The synthesis can proceed via two main pathways:

Metal-Halogen Exchange: The aryl bromide is treated with a strong organometallic base like butyllithium (B86547) (BuLi) at low temperatures. This generates a highly reactive aryllithium species. This intermediate is then quenched with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

Cross-Coupling Reactions: A less direct but often more functional-group-tolerant method is the use of palladium-catalyzed cross-coupling reactions. In one example, a Negishi cross-coupling was used to functionalize a pyridine (B92270) ring with an ethyl 3-bromobenzoate fragment. nih.gov This demonstrates the feasibility of coupling an organozinc reagent to the 3-position of the ethyl benzoate ring. A subsequent formylation step or the use of a formyl-equivalent coupling partner could complete the synthesis.

These methods offer high regioselectivity, as the position of the formyl group is precisely determined by the initial position of the halogen on the precursor molecule.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly important in the synthesis of fine chemicals like this compound.

Environmentally Benign Reagent and Solvent Selection

A major focus of green chemistry is the replacement of hazardous reagents and volatile organic solvents with safer alternatives.

Solvents: Traditional esterification reactions often use volatile and hazardous solvents. Greener alternatives include deep eutectic solvents (DES), which are mixtures of quaternary ammonium salts and hydrogen bond donors, or dimethyl carbonate (DMC). semanticscholar.orgrsc.org These solvents are often biodegradable, have low volatility, and can sometimes also act as catalysts. For oxidation reactions, using water as a solvent in a biphasic system can avoid the need for organic solvents entirely. uniroma1.it

Reagents and Catalysts: The selective oxidation of ethyl 3-methylbenzoate provides a key opportunity for green reagent selection. Instead of stoichiometric, heavy-metal-based oxidants (like chromium), catalytic systems that use molecular oxygen (from air) or hydrogen peroxide (H2O2) are preferred. acs.orgnih.govuniroma1.it These oxidants are inexpensive, and their primary byproduct is water. Nano-particle based catalysts, such as those made from iron, copper, or manganese oxides, are also being developed to improve efficiency and allow for easier catalyst recovery and reuse. acs.orgnih.govmdpi.com

Mechanochemical Synthesis Conditions

Mechanochemistry involves using mechanical force (e.g., grinding or milling) to induce chemical reactions, often in the absence of any solvent (solvent-free). nih.govbeilstein-journals.orgrsc.org This technique is inherently green as it dramatically reduces solvent waste.

While the direct mechanochemical synthesis of this compound is not widely reported, the synthesis of related aromatic aldehydes and their derivatives under these conditions is well-established. For example, reactions such as aldol condensations, Wittig reactions, and the synthesis of amides from aromatic aldehydes have all been successfully performed using ball-milling. nih.govbeilstein-journals.org

Table 3: Examples of Mechanochemical Reactions for Aldehyde Derivatives

| Reaction Type | Reactants | Key Feature | Reference(s) |

|---|---|---|---|

| Aldol Condensation | Ketones + Aromatic Aldehydes | Asymmetric synthesis using organocatalyst | nih.govbeilstein-journals.org |

| Amidation | Aromatic Aldehydes + N-chloramine | Metal-free, room temperature | nih.govbeilstein-journals.org |

| Oxime Formation | Aromatic Aldehydes + Hydroxylamine (B1172632) | Facile, solvent-free conversion | rsc.org |

| Pinacol Coupling | Aromatic Aldehydes | Zn-mediated reductive coupling | researchgate.net |

These examples demonstrate the potential for applying mechanochemical methods to reactions involving this compound, such as its conversion into more complex derivatives. The solvent-free environment can enhance reaction rates and, in some cases, improve selectivity compared to solution-based methods. nih.gov

Biomass-Derived Feedstock Utilization

The transition from petrochemical feedstocks to renewable, biomass-derived sources is a cornerstone of sustainable chemical manufacturing. While direct synthesis of this compound from biomass is not yet a widely established industrial process, research into biomass-derived aromatic compounds has identified viable pathways to key precursors, such as benzoic acid.

One promising route involves the use of quinic acid and shikimic acid, which are readily available metabolites in plants and can be produced efficiently from glucose through fermentation. escholarship.orgescholarship.org A one-step method utilizing formic acid as a mediator can deoxygenate these compounds to selectively produce benzoic acid. escholarship.orgnih.gov This biomass-based benzoic acid can then serve as a starting material for further functionalization to obtain the 3-formylbenzoic acid core, which is subsequently esterified to yield this compound.

Table 1: Biomass-Derived Precursors for Aromatic Synthesis

| Biomass Feedstock | Intermediate Compound | Potential Product | Relevant Process |

|---|---|---|---|

| Glucose | Quinic Acid / Shikimic Acid | Benzoic Acid | Formic acid-mediated deoxygenation |

This table illustrates potential pathways from renewable biomass to key chemical intermediates.

Catalyst Recycling and Reusability in Synthesis

The synthesis of this compound involves two primary chemical transformations: the oxidation of a methyl group to a formyl group and the esterification of a carboxylic acid. The economic and environmental viability of these processes is greatly enhanced by the use of recyclable and reusable catalysts.

Oxidation Catalysis:

The selective oxidation of a methyl-substituted aromatic ring to an aldehyde is a critical step. Research on analogous transformations, such as the oxidation of toluene to benzaldehyde, provides insight into catalyst systems with high potential for reusability. For instance, nanometer-sized Co-ZIF (zeolitic imidazolate frameworks) have demonstrated high conversion rates and selectivity under mild conditions. nih.gov These catalysts have shown superior performance in recycling, maintaining their activity over multiple uses. nih.gov Similarly, MnMoO₄ nanomaterials have been employed for toluene oxidation, proving to be robust catalysts that can be recovered and reused for several cycles without a significant loss in performance. acs.orgnih.gov

Table 2: Performance of Reusable Catalysts in Analogous Toluene Oxidation

| Catalyst | Toluene Conversion (%) | Benzaldehyde Selectivity (%) | Reusability |

|---|---|---|---|

| Co-ZIF | 92.30 | 91.31 | Superior performance for recycling use |

| MnMoO₄ (CH1) | 40.62 | 78.00 | Potential for up to six cycles |

Data sourced from studies on toluene oxidation, analogous to the formation of the formyl group in this compound.

Esterification Catalysis:

The esterification of the carboxylic acid group with ethanol is the final step in synthesizing this compound. Solid acid catalysts are particularly advantageous here as they can be easily separated from the reaction mixture and reused, minimizing waste. Modified Montmorillonite K10 clay, activated with orthophosphoric acid, has been shown to be an effective and reusable catalyst for the esterification of substituted benzoic acids. ijstr.org Although its yield decreases upon simple filtration, its activity can be substantially restored by refluxing with phosphoric acid, allowing for multiple reaction cycles. ijstr.org Other green catalysts, such as deep eutectic solvents (DESs) and certain ionic liquids, have also demonstrated high catalytic activity and the potential for recyclability in the esterification of benzoic acid. dergipark.org.tr

Table 3: Reusability of Catalysts in Analogous Benzoic Acid Esterification

| Catalyst System | Reaction | Key Finding on Reusability |

|---|---|---|

| Modified Montmorillonite K10 | Esterification of substituted benzoic acids | Reusable for up to three cycles, with activity restored after treatment. |

| Deep Eutectic Solvents (DESs) | Esterification of benzoic acid with various alcohols | Can be separated from the reaction mixture and reused. |

This table summarizes findings on the reusability of various catalysts in esterification reactions relevant to the synthesis of this compound.

The development and implementation of such recyclable catalytic systems are crucial for advancing the sustainable production of fine chemicals like this compound.

Reaction Mechanisms Involving Ethyl 3 Formylbenzoate

Fundamental Reaction Pathways

The principal reaction pathways of Ethyl 3-formylbenzoate are centered on the independent reactivity of its aldehyde and ester groups.

Nucleophilic Addition to the Aldehyde Moiety

The formyl group's carbonyl carbon is a potent electrophile, readily attacked by nucleophiles. This reaction, known as nucleophilic addition, is a cornerstone of aldehyde chemistry. The general mechanism proceeds in two main steps.

First, the nucleophile attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the carbon-oxygen π bond, pushing the electrons onto the electronegative oxygen atom and causing the carbon's hybridization to change from sp² to sp³. The result is a tetrahedral alkoxide intermediate. In the second step, this intermediate is protonated by an acid source, such as water or a dilute acid added during workup, to yield an alcohol product.

This fundamental mechanism is applicable to a wide variety of nucleophiles, including Grignard reagents, organolithium compounds, hydrides, and cyanide ions. The reactivity of the aldehyde is influenced by the electron-withdrawing nature of the ester group on the aromatic ring, which can enhance the electrophilicity of the formyl carbon.

Table 1: General Mechanism of Nucleophilic Addition to the Aldehyde

| Step | Description |

| 1: Nucleophilic Attack | The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the formyl group. The C=O π bond breaks, forming a tetrahedral alkoxide intermediate. |

| 2: Protonation | The negatively charged oxygen of the alkoxide intermediate is protonated by an acid (H-A), yielding the final alcohol product and the conjugate base of the acid (A⁻). |

Ester Hydrolysis Mechanisms

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : This is a reversible process, the reverse of Fischer esterification. The reaction begins with the protonation of the ester's carbonyl oxygen by an acid catalyst (like H₃O⁺), which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the ethoxy group is eliminated as ethanol (B145695) (a good leaving group), and deprotonation of the resulting species regenerates the acid catalyst and forms the carboxylic acid product. To drive the equilibrium toward the products, a large excess of water is typically used. youtube.comstackexchange.commychemblog.com

Base-Promoted Hydrolysis (Saponification) : This is an irreversible reaction that goes to completion. A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the ester carbonyl carbon. This forms a tetrahedral intermediate from which the alkoxide (ethoxide, EtO⁻) is expelled. The ethoxide, being a strong base, then deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and ethanol. An acidic workup is required in a subsequent step to protonate the carboxylate and obtain the neutral carboxylic acid. youtube.comstackexchange.com

Table 2: Comparison of Ester Hydrolysis Mechanisms

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

| Catalyst/Reagent | Catalytic amount of strong acid (e.g., H₂SO₄, HCl) | Stoichiometric amount of strong base (e.g., NaOH, KOH) |

| Nucleophile | Water (H₂O) | Hydroxide ion (OH⁻) |

| Reversibility | Reversible | Irreversible |

| Initial Step | Protonation of the carbonyl oxygen | Nucleophilic attack on the carbonyl carbon |

| Final Product | Carboxylic acid + Alcohol | Carboxylate salt + Alcohol (before acidic workup) |

Oxidation Mechanisms of the Formyl Group

The aldehyde group can be readily oxidized to a carboxylic acid using various oxidizing agents. Aldehydes are more susceptible to oxidation than ketones because of the hydrogen atom attached to the carbonyl carbon. ncert.nic.in

Tollens' Test (Silver Mirror Test) : This reaction uses Tollens' reagent, an ammoniacal silver nitrate (B79036) solution, which is a mild oxidizing agent. chemistrylearner.com In this redox reaction under basic conditions, the aldehyde is oxidized to a carboxylate anion. geeksforgeeks.orgleah4sci.com Simultaneously, silver(I) ions in the [Ag(NH₃)₂]⁺ complex are reduced to metallic silver, which deposits on the inside of the reaction vessel, creating a characteristic silver mirror. ncert.nic.ingeeksforgeeks.org

Chromic Acid Oxidation : Stronger oxidizing agents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in aqueous sulfuric acid, readily oxidize aldehydes to carboxylic acids. geeksforgeeks.orglibretexts.org The mechanism is believed to involve the formation of an aldehyde hydrate (B1144303) (a gem-diol) in the aqueous medium, which then forms a chromate (B82759) ester. libretexts.orgmasterorganicchemistry.com The subsequent elimination of the chromium species, involving the removal of the formyl hydrogen, leads to the carboxylic acid. masterorganicchemistry.com

Potassium Permanganate (B83412) Oxidation : Potassium permanganate (KMnO₄) is a very strong oxidizing agent that converts aldehydes to carboxylic acids under acidic or basic conditions. geeksforgeeks.orglibretexts.org In acidic media, the mechanism is thought to involve the formation and decomposition of a permanganate ester. mychemblog.com Under basic conditions, the reaction often proceeds via a hydride transfer mechanism. mychemblog.com

Condensation Reaction Mechanisms

The aldehyde group of this compound can act as the electrophilic partner in various condensation reactions, which form new carbon-carbon bonds.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as diethyl malonate or ethyl acetoacetate (B1235776). The mechanism is typically base-catalyzed. A weak base (like piperidine (B6355638) or an amine) removes a proton from the active methylene compound to generate a highly stabilized enolate (a potent nucleophile). This enolate then attacks the carbonyl carbon of this compound in a nucleophilic addition step. The resulting aldol-type intermediate is then typically dehydrated to yield a stable, conjugated α,β-unsaturated product.

Claisen-Schmidt Condensation (Crossed Aldol) : In this variant of the aldol (B89426) condensation, an aldehyde lacking α-hydrogens, such as this compound, reacts with an enolizable ketone or aldehyde in the presence of a base. The base abstracts an α-proton from the enolizable carbonyl compound to form an enolate. This enolate then attacks the formyl carbon of this compound. The resulting tetrahedral intermediate is protonated to give a β-hydroxy carbonyl compound, which often undergoes spontaneous dehydration (especially if heated) to form a conjugated enone.

Mechanistic Investigations of Derivatization Reactions

Derivatization of this compound often involves targeting the ester functional group through nucleophilic acyl substitution.

Acyl Substitution Mechanisms at the Ester Carbonyl

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including esters. This mechanism allows the ethoxy group (-OEt) of the ester to be replaced by a variety of other nucleophilic groups. The process is a two-step addition-elimination mechanism.

The reaction begins with the nucleophilic attack on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step is analogous to the first step of nucleophilic addition to aldehydes. However, unlike aldehydes, esters possess a potential leaving group (the ethoxy group). In the second step, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the ethoxide ion as the leaving group. This results in a new carbonyl compound where the nucleophile has replaced the original -OEt group. This pathway is central to reactions such as transesterification (reaction with another alcohol to form a different ester) and aminolysis (reaction with ammonia (B1221849) or an amine to form an amide).

Table 3: Mechanism of Nucleophilic Acyl Substitution

| Step | Description |

| 1: Nucleophilic Addition | A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the ester group, breaking the π bond and forming a tetrahedral intermediate. |

| 2: Elimination of Leaving Group | The tetrahedral intermediate collapses, reforming the C=O double bond and eliminating the ethoxide (⁻OEt) as the leaving group, yielding the substituted product. |

Carbon-Carbon Bond Forming Mechanisms (e.g., Grignard, Malonic Ester Synthesis)

The formation of new carbon-carbon bonds is a fundamental process in organic synthesis. This compound can undergo several such reactions, leveraging the electrophilic nature of its two carbonyl carbons.

Grignard Reaction

Grignard reagents (R-Mg-X) are potent carbon-based nucleophiles that readily react with the electrophilic carbonyl groups of aldehydes and esters. masterorganicchemistry.comwikipedia.org When this compound is treated with a Grignard reagent, two distinct reactions can occur. The aldehyde group, being more reactive than the ester, is typically attacked first to form a secondary alcohol after an acidic workup. If sufficient Grignard reagent is used (at least three equivalents), both the aldehyde and the ester groups will react. The reaction with the ester involves a double addition of the Grignard reagent. The first equivalent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form a ketone. masterorganicchemistry.comleah4sci.com This newly formed ketone is then immediately attacked by a second equivalent of the Grignard reagent, ultimately yielding a tertiary alcohol upon protonation. leah4sci.comlibretexts.org

The general mechanism for the reaction with the ester group is as follows:

Nucleophilic addition of the Grignard reagent to the ester carbonyl carbon.

Elimination of the ethoxide group to form a ketone intermediate.

Nucleophilic addition of a second equivalent of the Grignard reagent to the ketone.

Protonation of the resulting alkoxide during aqueous workup to yield the tertiary alcohol. masterorganicchemistry.com

Malonic Ester Synthesis

The malonic ester synthesis is a classic method for preparing carboxylic acids. libretexts.orgpatsnap.com While it traditionally involves the alkylation of diethyl malonate, the principles can be adapted to reactions involving the aldehyde group of this compound. A common variation is the Knoevenagel condensation, where a compound with an active methylene group, such as diethyl malonate, reacts with an aldehyde.

The mechanism proceeds as follows:

A base (like sodium ethoxide) deprotonates the α-carbon of diethyl malonate to form a nucleophilic enolate. libretexts.orgopenochem.org

The enolate attacks the electrophilic carbonyl carbon of the formyl group on this compound.

The resulting aldol-type intermediate is then typically dehydrated to form a stable α,β-unsaturated compound.

Subsequent saponification of the ester groups followed by acidification and heating leads to decarboxylation, yielding a substituted cinnamic acid derivative. libretexts.orgwikipedia.org

| Reaction | Reagent | Functional Group Targeted | Intermediate | Final Product (after workup) |

| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | Aldehyde & Ester | Alkoxides, Ketone | 3-(1-Hydroxyethyl)-α,α-dimethylbenzyl alcohol |

| Malonic Ester Synthesis (Knoevenagel Condensation) | Diethyl Malonate, NaOEt | Aldehyde | Aldol adduct, α,β-unsaturated diester | 3-(2-Carboxyvinyl)benzoic acid |

Cyclization and Heterocycle Formation Mechanisms

The dual functionality of this compound makes it an excellent substrate for synthesizing various heterocyclic compounds. These reactions often involve an initial reaction at one functional group, followed by an intramolecular cyclization involving the other.

Many syntheses of heterocycles utilize condensation reactions where the formyl group of this compound reacts with a bifunctional nucleophile. eurjchem.com For example, reaction with a compound containing both an amine and an active methylene group can lead to the formation of pyridine (B92270) derivatives.

A plausible mechanism for the formation of a dihydropyridine (B1217469) ring, based on the Hantzsch pyridine synthesis, is as follows:

An initial Knoevenagel condensation occurs between the formyl group of this compound and a β-ketoester like ethyl acetoacetate.

A separate molecule, an enamine, is formed from the condensation of another molecule of ethyl acetoacetate with ammonia.

A Michael addition occurs between the Knoevenagel product and the enamine.

The final step is an intramolecular cyclization via condensation, followed by dehydration to form the dihydropyridine ring. Oxidation of this ring yields the aromatic pyridine derivative.

Similarly, reactions with hydrazines can yield pyridazinones, and reactions with hydroxylamine (B1172632) can lead to isoxazole (B147169) derivatives. These syntheses highlight the utility of 3-formylchromones, and by extension this compound, as versatile building blocks in creating fused heterocyclic systems. eurjchem.comclockss.org

| Reagents | Heterocyclic Product | Key Steps |

| Ethyl acetoacetate, Ammonia | Dihydropyridine derivative | Knoevenagel condensation, Michael addition, Cyclization |

| Hydrazine (B178648) | Pyridazinone derivative | Condensation to form hydrazone, Intramolecular cyclization |

| 1,3-Diketone, Ammonium (B1175870) Acetate | Pyridine derivative | Condensation, Cyclization, Dehydration, Oxidation |

Catalytic Reaction Mechanisms

Catalysis offers efficient and selective pathways for transforming this compound. Homogeneous, heterogeneous, and organocatalytic systems can be employed to target its specific functional groups.

Homogeneous Catalysis Pathways

Homogeneous catalysts, which operate in the same phase as the reactants, are often based on transition metal complexes. Palladium-based catalysts, for example, are widely used in carbon-carbon bond-forming cross-coupling reactions. alevelchemistry.co.uk While often used to couple aryl halides, related catalytic cycles could potentially involve the functional groups of this compound. For instance, the aldehyde group could be a substrate in reductive coupling reactions.

A potential homogeneous catalytic pathway is the formylation of an organometallic reagent, which is the reverse of a Grignard addition. In a palladium-catalyzed system, an acylpalladium intermediate is key. bohrium.com The aldehyde in this compound could potentially be involved in decarbonylation reactions or used to generate acyl-metal species that participate in further catalytic cycles.

Heterogeneous Catalysis Pathways (e.g., MOF-catalyzed reactions)

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in separation and reusability. researchgate.net Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that are highly effective as heterogeneous catalysts. rsc.org Their well-defined structures contain metal nodes that can act as Lewis acid sites and organic linkers that can be functionalized to introduce Brønsted acids or bases. researchgate.netnih.gov

For this compound, MOFs can catalyze a variety of transformations:

Lewis Acid Catalysis : The unsaturated metal centers in MOFs like UiO-66 can act as Lewis acids, activating the aldehyde's carbonyl group towards nucleophilic attack. nih.gov This can facilitate reactions like acetal (B89532) formation (with alcohols), Knoevenagel condensations, and cyanohydrin formation with high efficiency and selectivity.

Bifunctional Catalysis : MOFs can be designed with both acidic and basic sites. researchgate.net Such a catalyst could facilitate tandem reactions. For example, a basic site could deprotonate a nucleophile (like malononitrile) while a nearby Lewis acidic metal site activates the aldehyde group of this compound, leading to an efficient Knoevenagel condensation. dntb.gov.ua

Organocatalytic Activation Mechanisms

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. N-Heterocyclic Carbenes (NHCs) are a prominent class of organocatalysts that can activate aldehydes. mdpi.com

The primary mechanism of NHC catalysis with an aldehyde like that in this compound involves the formation of a Breslow intermediate:

The nucleophilic NHC attacks the aldehyde's carbonyl carbon.

A proton transfer results in the formation of the Breslow intermediate, which is a nucleophilic acyl anion equivalent (a "umpolung" of the aldehyde's normal reactivity).

This activated intermediate can then react with various electrophiles. For example:

Benzoin (B196080) Condensation : The Breslow intermediate can attack another molecule of this compound, leading to the formation of a benzoin-type product.

Stetter Reaction : The Breslow intermediate can undergo a conjugate addition to a Michael acceptor (e.g., an α,β-unsaturated ketone), forming a 1,4-dicarbonyl compound. mdpi.com

These organocatalytic pathways provide a metal-free method for forming new carbon-carbon bonds by uniquely reversing the polarity of the aldehyde group.

Derivatization and Functionalization Strategies for Ethyl 3 Formylbenzoate

Ester Modifications

The ester group in Ethyl 3-formylbenzoate can undergo several important transformations, including transesterification, amidation, and reduction. These reactions provide pathways to a variety of derivatives with different physicochemical properties and potential applications.

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acidic environment, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com Under basic conditions, an alkoxide acts as the nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com The reaction is typically driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com

Table 1: Examples of Transesterification Reactions

| Catalyst | Reactant Alcohol | Product |

|---|---|---|

| Acid (e.g., H₂SO₄) | Methanol | Mthis compound |

Amidation involves the reaction of the ester with an amine to form an amide. This transformation is significant as the amide bond is a cornerstone of many biologically active molecules. mdpi.com Direct amidation of esters with amines can be achieved, often requiring catalysts to facilitate the reaction. nih.gov For instance, nickel-catalyzed systems have been shown to be effective for the direct amidation of methyl esters. mdpi.com Another approach involves the use of Lewis acids like iron(III) chloride, which can promote amidation under solvent-free conditions. mdpi.com

Table 2: Reagents for Amidation of this compound

| Amine | Catalyst/Conditions | Product |

|---|---|---|

| Ammonia (B1221849) | High temperature and pressure | 3-Formylbenzamide |

| Primary Amine (R-NH₂) | Ni/NHC catalyst | N-alkyl-3-formylbenzamide |

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. youtube.comucalgary.ca The reaction proceeds through an aldehyde intermediate which is further reduced. ucalgary.ca

To stop the reduction at the aldehyde stage, a less reactive reducing agent is necessary. libretexts.org Diisobutylaluminum hydride (DIBAL-H) is commonly used for this purpose, and the reaction is typically carried out at low temperatures (-78 °C) to prevent over-reduction of the resulting aldehyde. libretexts.orglibretexts.org

Table 3: Reduction Products of the Ester Group

| Reducing Agent | Reaction Conditions | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by H₃O⁺ work-up | (3-(Hydroxymethyl)phenyl)methanol |

Aldehyde Functionalizations

The aldehyde group is a highly reactive functional group that can participate in a variety of chemical reactions, making it a key site for the functionalization of this compound.

Aldehydes readily react with primary amines to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.org The pH of the reaction is a critical factor; it should be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic that it protonates the amine nucleophile, rendering it unreactive. libretexts.org

Table 4: Imine Formation from this compound

| Primary Amine | Catalyst | Product |

|---|---|---|

| Aniline (B41778) | Acetic acid | Ethyl 3-((phenylimino)methyl)benzoate |

In the presence of an alcohol and an acid catalyst, the aldehyde group of this compound can be converted into an acetal (B89532). libretexts.org This reaction involves the nucleophilic addition of two equivalents of the alcohol to the carbonyl carbon. libretexts.org The first addition forms a hemiacetal, which is then protonated and undergoes elimination of water to form an oxonium ion. libretexts.org A second molecule of the alcohol then attacks the oxonium ion to form the acetal. libretexts.org This reaction is reversible and often requires the removal of water to drive it to completion. libretexts.org

Table 5: Acetal Formation from this compound

| Alcohol | Catalyst | Product |

|---|---|---|

| Methanol (2 eq.) | HCl | Ethyl 3-(dimethoxymethyl)benzoate |

Selective Oxidation to Carboxylic Acids

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid, yielding 3-(ethoxycarbonyl)benzoic acid. This transformation is a crucial step in the synthesis of various dicarboxylic acid derivatives. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and substrate tolerance.

Common methods for the oxidation of aromatic aldehydes to carboxylic acids include the use of potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). For substrates sensitive to harsh conditions, greener alternatives involving catalysts and environmentally benign oxidants are preferred. For instance, selenium-catalyzed oxidation using hydrogen peroxide as the oxidant offers an eco-friendly protocol for converting aldehydes to carboxylic acids under mild conditions. mdpi.com The general transformation is depicted below:

Figure 1: Selective oxidation of this compound to 3-(ethoxycarbonyl)benzoic acid.

| Oxidizing Agent | Typical Conditions | Yield | Reference |

| Potassium Permanganate (KMnO4) | Aqueous, basic, heat | High | organic-chemistry.org |

| Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to rt | Good to high | - |

| Silver(I) Oxide (Ag2O) | Aqueous ammonia (Tollens' reagent) | Good | - |

| Hydrogen Peroxide (H2O2) with Selenium Catalyst | Water, mild temperature | Good to excellent | mdpi.com |

Reductive Transformations to Alcohols

The formyl group of this compound can be readily reduced to a primary alcohol, affording ethyl 3-(hydroxymethyl)benzoate. This reduction is typically achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones over esters. The reaction is generally performed in alcoholic solvents like ethanol (B145695) or methanol at room temperature. For a more potent reducing agent, lithium aluminum hydride (LiAlH4) can be used; however, it will also reduce the ester functionality to an alcohol. Therefore, careful control of reaction conditions is necessary if only the aldehyde is to be reduced.

Figure 2: Reductive transformation of this compound to ethyl 3-(hydroxymethyl)benzoate.

| Reducing Agent | Solvent | Temperature | Product |

| Sodium Borohydride (NaBH4) | Ethanol or Methanol | Room Temperature | Ethyl 3-(hydroxymethyl)benzoate |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF | 0°C to Room Temperature | (3-(Hydroxymethyl)phenyl)methanol |

Cyanation for Nitrile Synthesis

The conversion of the aldehyde group in this compound to a nitrile group results in the formation of ethyl 3-cyanobenzoate. This transformation can be achieved through various synthetic routes. A common method involves the formation of an oxime intermediate by reacting the aldehyde with hydroxylamine (B1172632), followed by dehydration to the nitrile.

Alternatively, direct cyanation of aldehydes can be accomplished using reagents like trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst. nih.gov This method offers a convenient and efficient route to aromatic nitriles. nih.govresearchgate.net The synthesis of nitriles is a significant transformation as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. snnu.edu.cn

Figure 3: Cyanation of this compound to ethyl 3-cyanobenzoate.

| Reagent(s) | Conditions | Intermediate |

| 1. Hydroxylamine (NH2OH) 2. Dehydrating agent (e.g., Ac2O) | Stepwise reaction | Oxime |

| Trimethylsilyl cyanide (TMSCN), Lewis Acid (e.g., InBr3) | One-pot reaction | - |

Aromatic Ring Transformations

The benzene (B151609) ring of this compound can undergo various substitution reactions, allowing for the introduction of new functional groups.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the aromatic ring of this compound introduces a versatile handle for subsequent cross-coupling reactions. Bromination or chlorination, for example, can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with an appropriate catalyst. The directing effects of the existing substituents will influence the position of halogenation.

Once halogenated, the resulting aryl halide can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. For instance, a Suzuki coupling with an arylboronic acid would yield a biphenyl derivative.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the substituents on the benzene ring direct the incoming electrophile to specific positions. Both the formyl (-CHO) and the ethyl carboxylate (-COOEt) groups are meta-directing and deactivating groups due to their electron-withdrawing nature. ucalgary.cawikipedia.org

Figure 4: Predominant regioisomer in electrophilic aromatic substitution of this compound.

| Reaction | Reagents | Major Product |

| Nitration | HNO3, H2SO4 | Ethyl 3-formyl-5-nitrobenzoate |

| Bromination | Br2, FeBr3 | Ethyl 5-bromo-3-formylbenzoate |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Ethyl 3-acetyl-5-formylbenzoate |

Nucleophilic Aromatic Substitution on Activated Systems

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. chemistrysteps.commasterorganicchemistry.com In the case of this compound, the existing substituents are electron-withdrawing, but not typically strong enough to activate the ring for SNAr with common leaving groups like halides under standard conditions.

However, if a suitable leaving group (e.g., a nitro group or a halogen) is introduced onto the ring, particularly at a position ortho or para to one of the electron-withdrawing groups, the system can become activated for nucleophilic aromatic substitution. chemistrysteps.comnih.gov For example, in a hypothetical derivative like ethyl 4-chloro-3-formylbenzoate, the chlorine atom would be susceptible to displacement by strong nucleophiles. The rate of substitution is enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.comyoutube.com

Multicomponent Reactions (MCRs) and Cycloadditions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, represent a highly efficient strategy for generating molecular complexity. Similarly, cycloaddition reactions are powerful tools for the construction of cyclic systems. This compound, with its aldehyde functionality, is a valuable substrate for these reactions, enabling the synthesis of a diverse array of heterocyclic scaffolds.

Synthesis of Pyran Derivatives

The construction of pyran rings often utilizes one-pot, three-component reactions involving an aldehyde, an active methylene (B1212753) compound, and a C-H activated acid. nih.gov For this compound, this typically involves a reaction with malononitrile (B47326) and a 1,3-dicarbonyl compound. The reaction sequence is generally initiated by a Knoevenagel condensation between this compound and malononitrile. nih.govencyclopedia.pub This is followed by a Michael addition of the 1,3-dicarbonyl compound to the resulting electron-deficient alkene, and subsequent intramolecular cyclization and tautomerization to afford the final pyran derivative. nih.gov A variety of catalysts, including basic catalysts and magnetic nanoparticles, have been employed to facilitate these transformations under environmentally benign conditions. nih.govraijmr.com

The general mechanism for the synthesis of pyran derivatives is as follows:

Knoevenagel Condensation: The reaction is initiated by the condensation of an aldehyde with an active methylene compound, such as malononitrile. nih.gov

Michael Addition: This is followed by a Michael addition of a C-H activated compound.

Cyclization: The final step involves the cyclization of the intermediate to form the pyran ring. encyclopedia.pub

Table 1: Examples of Multicomponent Reactions for the Synthesis of Pyran Derivatives

| Aldehyde | Active Methylene Compound | 1,3-Dicarbonyl Compound | Catalyst | Product |

|---|---|---|---|---|

| Aromatic Aldehydes | Malononitrile | Dimedone | Piperidine (B6355638) | Tetrahydrobenzo[b]pyran derivatives |

| Aromatic Aldehydes | Malononitrile | Ethyl acetoacetate (B1235776) | CuFe2O4@starch | 4H-pyran derivatives nih.gov |

| Benzaldehyde (B42025) | Malononitrile | Ethyl acetoacetate | KOH loaded CaO | 2-amino-4H-pyran derivative growingscience.com |

Isoindolinone and Quinoline (B57606) Scaffold Construction

This compound serves as a precursor for the synthesis of more complex heterocyclic systems like isoindolinones and quinolines.

Isoindolinone Scaffold Construction: N-substituted isoindolinones can be synthesized through an acid-mediated multicomponent domino reaction. thieme-connect.dethieme-connect.de This process can involve the reaction of 2-carboxybenzaldehyde (which can be derived from the hydrolysis of this compound) with various nitriles and anilines. thieme-connect.de The reaction cascade leads to the formation of one C-C and two C-N bonds. thieme-connect.de For instance, a one-pot reaction of 2-carboxybenzaldehyde, a nucleophile, and a nitrile under acidic conditions can yield N-acylated isoindolinone derivatives in good yields. thieme-connect.de

Quinoline Scaffold Construction: Quinoline derivatives can be synthesized through various named reactions. The Combes synthesis, for example, involves the condensation of an arylamine with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization and dehydration. jptcp.com While not a direct multicomponent reaction with this compound, the aldehyde functionality can be used to generate precursors for such cyclizations. For instance, Friedländer annulation, the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a prominent method for quinoline synthesis. researchgate.net this compound can be chemically modified to introduce an amino group ortho to the formyl group, thus creating a suitable substrate for the Friedländer reaction.

Table 2: Synthetic Approaches to Isoindolinone and Quinoline Scaffolds

| Scaffold | Synthetic Method | Key Reactants |

|---|---|---|

| N-Substituted Isoindolinones | Acid-Mediated Multicomponent Domino Reaction | 2-Carboxybenzaldehyde, Nitriles, Anilines/Nucleophiles thieme-connect.de |

| Quinoline Derivatives | Combes Synthesis | Arylamine, 1,3-Dicarbonyl Compound jptcp.com |

| Quinoline Derivatives | Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone, Active Methylene Compound researchgate.net |

| Benzo[f]quinoline Derivatives | Doebner-Von Miller Reaction | 2-Naphthylamine, 3,3-Diethoxyprop-1-ene medwinpublisher.org |

Triazole and Thiadiazole Hybrid Synthesis

The aldehyde group of this compound can be a starting point for the synthesis of molecules containing triazole and thiadiazole rings.

Triazole Synthesis: The most prominent method for the synthesis of 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govsoton.ac.ukfrontiersin.org To incorporate this compound into a triazole structure using this method, it must first be functionalized with either an azide or a terminal alkyne group. For example, the formyl group could be reduced to an alcohol, converted to a halide, and then to an azide. This azide-functionalized benzoate (B1203000) can then react with a terminal alkyne in the presence of a copper(I) catalyst to yield the 1,4-disubstituted 1,2,3-triazole. rasayanjournal.co.in Alternatively, 1,2,4-triazole rings can be formed by the cyclization of thiosemicarbazide derivatives. semanticscholar.org

Thiadiazole Synthesis: 1,3,4-Thiadiazole derivatives can be synthesized from thiosemicarbazide precursors. jocpr.com For example, reacting an acid hydrazide with an isothiocyanate can lead to a thiosemicarbazide, which can then be cyclized to form a 1,3,4-thiadiazole ring. mdpi.com The ester group of this compound can be converted to an acid hydrazide, which can then be used in such a synthetic route.

Table 3: Strategies for Triazole and Thiadiazole Hybrid Synthesis

| Heterocycle | Synthetic Method | Key Features |

|---|---|---|

| 1,2,3-Triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly efficient and regioselective "click reaction". nih.govfrontiersin.org |

| 1,2,4-Triazole | Cyclization of Thiosemicarbazides | Involves the reaction of a carboxylic acid derivative with thiosemicarbazide followed by cyclization. nepjol.info |

| 1,3,4-Thiadiazole | Cyclization of Thiosemicarbazides | An acid hydrazide is reacted with an isothiocyanate, followed by cyclization. mdpi.com |

Oxirane Ring Formation

The formation of an oxirane (epoxide) ring from the aldehyde functionality of this compound can be achieved through the Darzens reaction (also known as the Darzens condensation or glycidic ester condensation). wikipedia.org This reaction involves the treatment of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a "glycidic ester". wikipedia.org

The reaction mechanism begins with the deprotonation of the α-haloester at the halogenated carbon by a strong base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the halide on the adjacent carbon, forming the oxirane ring. wikipedia.org The stereochemistry of the resulting epoxide is determined during the initial nucleophilic attack and the subsequent intramolecular cyclization. wikipedia.org

Table 4: Darzens Reaction for Oxirane Ring Formation

| Reactant 1 | Reactant 2 | Base | Product |

|---|---|---|---|

| This compound | α-haloester (e.g., ethyl chloroacetate) | Strong base (e.g., sodium ethoxide, potassium tert-butoxide) | Ethyl 3-(3-ethoxycarbonyl-oxiran-2-yl)benzoate |

Applications of Ethyl 3 Formylbenzoate in Advanced Chemical Synthesis

Building Block for Complex Organic Scaffolds

The unique arrangement of reactive sites on Ethyl 3-formylbenzoate makes it an ideal building block for constructing intricate organic frameworks, including heterocyclic systems and polyfunctionalized aromatic compounds.

This compound and its isomers are instrumental in synthesizing a variety of heterocyclic compounds, which form the core structure of many biologically active molecules. The aldehyde group provides a key electrophilic site for cyclocondensation and multicomponent reactions.

For instance, derivatives of formylbenzoates are utilized in the synthesis of thiazole-containing compounds. researchgate.netresearchgate.net The formyl group can react with other reagents to form the core thiazole (B1198619) ring, a structure found in many pharmacologically active agents. derpharmachemica.com Specifically, compounds like ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate are synthesized and subsequently used to create more complex derivatives with potential antimicrobial properties. researchgate.net The aldehyde functionality is essential for the initial formation of the heterocyclic scaffold.

Furthermore, the broader class of formyl-substituted aromatic compounds, such as 3-formylchromones, which share a similar reactive aldehyde feature, are key intermediates in producing diverse heterocyclic systems through cycloaddition and nucleophilic addition reactions. semanticscholar.org These reactions lead to the formation of pyrazoles, pyrans, and other important heterocyclic structures. semanticscholar.org

Table 1: Examples of Heterocyclic Systems Derived from Formylbenzoate Precursors

| Heterocyclic System | Reaction Type | Key Role of Formyl Group |

|---|---|---|

| Thiazoles | Cyclocondensation | Acts as an electrophile to react with a sulfur-containing nucleophile. |

| Pyrazoles | [3+2] Cycloaddition | Participates in reactions with 1,3-dipoles like hydrazonoyl chlorides. semanticscholar.org |

| Pyrans | [4+2] Cycloaddition (Diels-Alder) | Acts as part of the dienophile or is used to construct a diene system. semanticscholar.org |

| Pyridines | Condensation | Involved in multicomponent reactions with β-dicarbonyl compounds and amines. researchgate.net |

The dual reactivity of this compound allows for the sequential or simultaneous functionalization of the aromatic ring, leading to the creation of highly substituted systems. The ester and aldehyde groups can be modified independently to introduce a variety of substituents. This is particularly evident in the synthesis of pharmaceutical intermediates where the core benzene (B151609) ring, originating from a formylbenzoate ester, is elaborated with complex side chains. For example, in the synthesis of antifolate agents like Pralatrexate, a 4-formyl benzoate (B1203000) is used as the starting point, and the final molecule is a complex, polyfunctionalized aromatic system. googleapis.com

Pharmaceutical Intermediate Synthesis

This compound and its related isomers are pivotal intermediates in the production of a range of pharmaceutical agents, from anticancer drugs to antimicrobials.

Formylbenzoate esters are key starting materials in the synthesis of potent antifolate chemotherapy agents. Antifolates work by disrupting folate-dependent metabolic processes that are essential for cell replication. nih.gov

Pemetrexed: The synthesis of Pemetrexed, a drug used to treat mesothelioma and non-small cell lung cancer, can begin with an aldol (B89426) condensation reaction involving a formylbenzoate ester, such as Methyl 4-formylbenzoate (B8722198). allfordrugs.com This initial step is crucial for constructing the side chain that is later coupled with the glutamic acid portion of the final molecule. nih.govresearchgate.net Pemetrexed functions by inhibiting multiple enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis, thereby preventing the formation of DNA and RNA. nih.govallfordrugs.com

Pralatrexate: A multi-step synthesis for Pralatrexate, a treatment for peripheral T-cell lymphoma, also utilizes an alkyl 4-formylbenzoate as a foundational building block. googleapis.comresearchgate.net The synthesis involves a series of reactions, including an Eschenmoser fragmentation, to build the complex side chain attached to the benzoate ring. googleapis.com Pralatrexate is a folate analog that competitively inhibits dihydrofolate reductase (DHFR), leading to the depletion of nucleotide precursors and subsequent apoptotic tumor cell death. googleapis.com

Beyond established drugs, this compound derivatives are used to synthesize novel compounds with potential anticancer activity. Researchers have developed new series of heterocyclic compounds derived from formylbenzoates that exhibit cytotoxic effects against various cancer cell lines.

For example, a series of ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c] researchgate.netgoogleapis.comallfordrugs.comtriazin-3-yl)formates were synthesized and evaluated for their anticancer properties. nih.gov Specific compounds from this series demonstrated notable activity against human colon adenocarcinoma (LS180), uterus cancer (SiHa), and breast carcinoma (T47D) cells, with significantly lower cytotoxicity observed against normal cell lines. nih.gov

Table 2: Anticancer Activity of Selected Imidazotriazine Derivatives

| Compound | Cancer Cell Line | Concentration (µg/ml) | Growth Inhibition (GI%) | Reference |

|---|---|---|---|---|

| Compound 10 | SiHa (Uterus Cancer) | 10 | 41% | nih.gov |

| 50 | 52% | |||

| LS180 (Colon Adenocarcinoma) | 50 | - | ||

| T47D (Breast Carcinoma) | 50 | - | ||

| Compound 11 | LS180 (Colon Adenocarcinoma) | 50 | High Potential | nih.gov |

| SiHa (Uterus Cancer) | 50 | High Potential |

Data for LS180 and T47D with Compound 10 at 50 µg/ml was not specified but noted as active. "High Potential" indicates significant activity as described in the source.

The aldehyde group of this compound is a reactive handle for synthesizing compounds with antimicrobial properties. Thiazole derivatives synthesized from ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate have been screened for their activity against various microorganisms and have shown significant effects. researchgate.net The synthesis of new Schiff bases and other derivatives from formyl-containing precursors is a common strategy in the search for novel antimicrobial agents. semanticscholar.orgorientjchem.org Research has also explored diethyl benzylphosphonate derivatives as potential antimicrobial drugs against strains of Escherichia coli, demonstrating that functionalized aromatic compounds can serve as effective substitutes for common antibiotics. icm.edu.pl

Synthesis of Leukotriene Antagonists

Leukotrienes are inflammatory mediators involved in the pathophysiology of allergic diseases such as asthma. nih.gov Leukotriene receptor antagonists are a class of drugs that block the action of these mediators, providing therapeutic relief. drugbank.com this compound serves as a key intermediate in the synthesis of certain leukotriene antagonists, including the widely used drug Montelukast. google.com

The synthesis process leverages the reactivity of the aldehyde group on the this compound molecule. A crucial step involves a condensation reaction between this compound and a substituted quinoline (B57606) derivative, such as 7-chloroquinaldine. google.com This reaction connects the two main fragments of the final drug molecule. The condensation can be carried out under various conditions, often facilitated by acetic anhydride (B1165640), sometimes in the presence of a base like pyridine (B92270) or triethylamine, and a solvent such as toluene (B28343). google.com Following this key step, further chemical transformations, including hydrolysis of the ethyl ester to the corresponding carboxylic acid, are performed to complete the synthesis of the target leukotriene antagonist. google.com

| Reaction Step | Reactants | Reagents/Conditions | Product | Reference |

| Condensation | This compound, 7-Chloroquinaldine | Acetic anhydride, with optional Toluene, Pyridine, or Triethylamine | Alkyl 3-[((7-Chloro-2-quinolinyl)ethenyl)]benzoate | google.com |

| Hydrolysis | Alkyl 3-[((7-Chloro-2-quinolinyl)ethenyl)]benzoate | Not specified | 3-[((7-Chloro-2-quinolinyl)ethenyl)]benzoic acid | google.com |

Scaffold for Drug Discovery and Lead Optimization

In drug discovery, a "scaffold" refers to the core structure of a molecule from which a library of derivatives can be synthesized. This compound is an attractive scaffold due to its distinct and reactive functional groups. The aromatic ring provides a rigid framework, while the aldehyde and ester groups serve as handles for chemical modification. hilarispublisher.compatsnap.com

Researchers can exploit these functional groups to generate a diverse range of compounds for screening against various biological targets. This process is central to lead optimization, where an initial "hit" compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. patsnap.compreprints.org

Aldehyde Group Modifications : The aldehyde can undergo reactions such as reductive amination, Wittig reactions, and aldol condensations to introduce a wide variety of substituents and build molecular complexity.

Ester Group Modifications : The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions to attach different molecular fragments.

This ability to systematically alter the structure allows medicinal chemists to explore the structure-activity relationship (SAR), which is crucial for refining a lead compound into a viable drug candidate. patsnap.com The strategic modification of the this compound scaffold enables the fine-tuning of a molecule's properties to enhance its therapeutic potential. hilarispublisher.comresearchgate.net

| Functional Group | Potential Reactions | Purpose in Lead Optimization |

| Aldehyde | Reductive Amination, Wittig Reaction, Aldol Condensation | Introduce diverse functional groups, explore new binding interactions. |

| Ester | Hydrolysis to Carboxylic Acid, Amidation, Transesterification | Improve solubility, modify pharmacokinetic properties, form stable linkages. |

Materials Science Applications

Derivatives in Polymer and Coating Development